N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
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Description
“N-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring . This compound has been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “N-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzamide” consists of a pyridine linked to a piperazine by a bond that is not part of a ring . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Future Directions
The future directions for “N-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzamide” could include further development based on the molecular interactions of the derivatised conjugates in docking studies . Additionally, further studies could be conducted to evaluate the efficacy of these compounds against other strains of Mycobacterium tuberculosis or other bacterial species.
Properties
IUPAC Name |
N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(24-19-8-2-1-3-9-19)18-7-6-10-20(17-18)30(28,29)26-15-13-25(14-16-26)21-11-4-5-12-23-21/h1-12,17H,13-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOJIGHMKLOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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